GlomeratoseA
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Overview
Description
Glomeratose A is a naturally occurring compound isolated from the plant Polygala tenuifolia. It is known for its role as a lactate dehydrogenase inhibitor, which makes it significant in various biochemical and pharmacological studies . The molecular formula of Glomeratose A is C24H34O15, and it has a molecular weight of 562.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glomeratose A involves multiple steps, starting from the extraction of the compound from Polygala tenuifolia. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the active components. The crude extract is then subjected to chromatographic techniques to purify Glomeratose A .
Industrial Production Methods: Industrial production of Glomeratose A is not widely documented, but it generally follows the principles of large-scale extraction and purification. The use of high-performance liquid chromatography (HPLC) and other advanced separation techniques ensures the purity and quality of the compound for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Glomeratose A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Glomeratose A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lactate dehydrogenase inhibition and other enzymatic reactions.
Biology: Investigated for its potential role in cellular metabolism and energy production.
Medicine: Explored for its therapeutic potential in conditions related to lactate dehydrogenase activity, such as cancer and metabolic disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
Glomeratose A exerts its effects by inhibiting lactate dehydrogenase, an enzyme involved in the conversion of lactate to pyruvate in the metabolic pathway. This inhibition disrupts the normal metabolic processes, leading to a decrease in energy production and an accumulation of lactate. The molecular targets of Glomeratose A include the active site of lactate dehydrogenase, where it binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
- Sibiricose A5
- Sibiricose A6
- Tenuifoliside A
- Tenuifoliside B
- Tenuifoliside C
- Sibiricaxanthone B
- Polygalaxanthone III
Comparison: Glomeratose A is unique among these compounds due to its specific inhibitory action on lactate dehydrogenase. While other similar compounds may also exhibit biological activity, Glomeratose A’s potency and specificity make it particularly valuable for research and therapeutic applications .
Properties
IUPAC Name |
[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O15/c1-33-12-6-11(7-13(34-2)21(12)35-3)4-5-16(28)37-22-18(30)15(9-26)38-24(22,10-27)39-23-20(32)19(31)17(29)14(8-25)36-23/h4-7,14-15,17-20,22-23,25-27,29-32H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHNJDATPYXLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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